molecular formula C9H11NO2S2 B1274556 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid CAS No. 318466-03-4

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

Cat. No.: B1274556
CAS No.: 318466-03-4
M. Wt: 229.3 g/mol
InChI Key: DLPBHIQCNCYXEB-UHFFFAOYSA-N
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Description

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid typically involves the reaction of 3-methylthiophene with thiazolidine-4-carboxylic acid under specific conditions. One common method includes:

    Starting Materials: 3-methylthiophene and thiazolidine-4-carboxylic acid.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride and a solvent like ethanol.

    Procedure: The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiazolidine ring can produce various reduced derivatives.

Scientific Research Applications

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiophene and a thiazolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPBHIQCNCYXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389849
Record name 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318466-03-4
Record name 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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